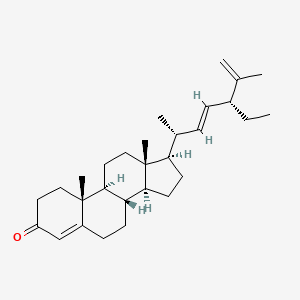

Stigmasta-4,22,25-trien-3-one

Overview

Description

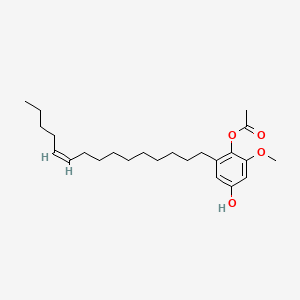

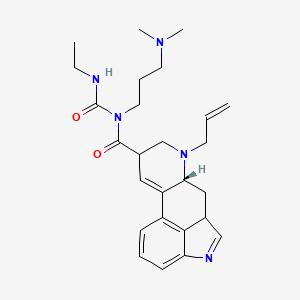

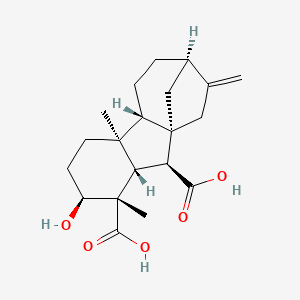

Stigmasta-4,22,25-trien-3-one is a natural product from Callicarpa giraldiana . It has a molecular formula of C29H44O .

Molecular Structure Analysis

The molecular structure of this compound consists of 29 carbon atoms, 44 hydrogen atoms, and one oxygen atom . The average mass is 408.659 Da and the monoisotopic mass is 408.339203 Da .Scientific Research Applications

Isolation from Natural Sources : Stigmasta-4,25-dien-3-one and (22E)-Stigmasta-4,22,25-trien-3-one were isolated from Porcelia macrocarpa, as part of a study on steroids and flavonoids. This indicates its natural occurrence in specific plant species (Chaves, Roque, & Ayres, 2004).

Synthesis and Industrial Production : A study focused on optimizing the synthesis process of (22E)-stigmasta-1,4,22-trien-3-one for industrial production, suggesting its potential industrial relevance (Zhou Meng-di, 2014).

Oxidation in Heated Triacylglycerols : A research investigated the oxidation of stigmasterol, leading to the formation of compounds including stigmasta-4,22-dien-3-one, under specific conditions. This study contributes to understanding its behavior in certain chemical processes (Blekas & Boskou, 1989).

Insect Growth and Development Effects : Steroidal allenes like stigmasta-5,24(28),28-trien-3β-ol were tested for inhibitory effects on the growth and development of Bombyx mori, showing its potential as an insect growth regulator (Awata, Morisaki, Fujimoto, & Ikekawa, 1976).

Biosynthesis in Plants : A study on pumpkin plants showed that 3β-hydroxy-5α-stigmasta-7,24(28)Z-diene, a related compound, could be a precursor for compounds including 3β-hydroxy-5α-stigmasta-7,22t,25-triene, indicating its role in sterol biosynthesis in plants (Sucrow & Radüchel, 1970).

Isolation and Structural Elucidation : Research on Clerodendrum scandens led to the isolation of (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol, among other novel sterols, with their structures determined through chemical and spectroscopic methods. This adds to the knowledge of sterol diversity in plants (Akihisa et al., 1990).

Anticancer Potential : A novel sterol, stigmasta-5, 22, 25-trien-7-on-3β-ol, isolated from Clerodendrum cyrtophyllum showed potential in inhibiting Mcf-7 human breast cancer cell growth, highlighting its possible application in cancer research (Wang et al., 2012).

Mechanism of Action

Target of Action

Stigmasta-4,22,25-trien-3-one is a steroid compound It has been shown to exhibit cytotoxicity against the human ht1080 tumoral cell line , suggesting that it may target cellular components involved in tumor growth and survival.

Mode of Action

Its cytotoxic activity against the ht1080 tumoral cell line suggests that it may interact with cellular targets to inhibit cell proliferation or induce cell death .

Biochemical Pathways

Given its cytotoxic activity, it is plausible that it may affect pathways related to cell cycle regulation, apoptosis, or other processes critical to cell survival and proliferation .

Result of Action

This compound has been reported to show cytotoxicity against the human HT1080 tumoral cell line

Biochemical Analysis

Biochemical Properties

It is known that Stigmasta-4,22,25-trien-3-one is a steroid . Steroids are known to interact with a variety of enzymes, proteins, and other biomolecules, often serving as signaling molecules or structural components in cells .

Cellular Effects

This compound has shown cytotoxicity against human HT1080 tumoral cell line with an IC50 of 0.3 mM . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its cytotoxic effects, it is likely that this compound interacts with biomolecules in the cell, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound .

Metabolic Pathways

As a steroid, it is likely involved in lipid metabolism .

Transport and Distribution

As a lipid-soluble molecule, it is likely to be transported via lipid transporters and distributed within lipid-rich areas of cells .

Subcellular Localization

As a lipid-soluble molecule, it is likely to be found within lipid-rich areas of cells, such as the cell membrane or lipid droplets .

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMXNQVGERRIAW-LPJPOILFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294038 | |

| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848669-09-0 | |

| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848669-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is interesting about the discovery of Stigmasta-4,22,25-trien-3-one?

A1: this compound was identified as a novel steroid compound found in the branches of the Porcelia macrocarpa plant. [] This discovery is significant because it expands the known chemical diversity of this plant species and could potentially lead to the identification of new bioactive compounds.

Q2: What other classes of compounds were found alongside this compound in Porcelia macrocarpa?

A2: In addition to this compound, researchers also discovered two flavonoid glycosides in the ethanol extract of Porcelia macrocarpa branches. [] Flavonoids are a class of polyphenolic compounds known for their antioxidant and potential therapeutic properties. This finding suggests that Porcelia macrocarpa might be a source of diverse bioactive compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)

![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)